5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound characterized by a pyrimidine ring with amino and thio substituents. Its molecular formula is CHNOS, and it has a molar mass of approximately 159.17 g/mol. The structure features a thione group (C=S), which contributes to its unique chemical properties and reactivity. The compound is notable for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research .
One area of investigation involves the potential of this compound to act as an enzyme inhibitor. Studies suggest that it may have inhibitory activity against certain enzymes, such as dihydrofolate reductase (DHFR) []. DHFR is a crucial enzyme involved in folate metabolism, and its inhibition can be a strategy for developing new antibacterial and antiparasitic drugs []. However, further research is needed to confirm the efficacy and selectivity of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione as a DHFR inhibitor.
The molecule's structure, containing a pyrimidine ring with specific functional groups, has led to exploration of its potential as a scaffold for the development of new drugs. Scaffolds are core structures that can be modified to create new molecules with desired properties []. The presence of the amino and thioxo groups in 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione allows for further chemical modifications, potentially leading to diverse compounds with various biological activities.
This compound exhibits several biological activities, including:
Several synthetic routes have been developed for the preparation of 5-amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione:
5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione has several applications in various fields:
Interaction studies involving 5-amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione focus on its binding affinity to various biological targets. These studies often utilize techniques such as:
Such studies help elucidate the mechanism of action and therapeutic potential of this compound .
Several compounds share structural similarities with 5-amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Amino-6-nitrosopyrimidine-2,4(1H,3H)-dione | Contains a nitroso group | Potential use in nitric oxide-related therapies |
| 2-Thiobarbituric Acid | Lacks amino substitution | Known for its role in biological assays |
| 5-Amino-1,3-dimethylbarbituric Acid | Dimethyl substitution at positions 1 and 3 | Exhibits sedative properties |
The uniqueness of 5-amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione lies in its specific combination of thio and amino groups along with its pyrimidine core, which influences its reactivity and biological activity compared to other similar compounds .